

Solubility Profile of 1-Boc-3-iodoazetidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the solubility characteristics of **1-Boc-3-iodoazetidine** (CAS No. 254454-54-1), a key building block in contemporary drug discovery and organic synthesis. The information is intended for researchers, scientists, and professionals in drug development, offering insights into solvent selection for synthesis, purification, and formulation.

Introduction

1-Boc-3-iodoazetidine is a versatile synthetic intermediate, characterized by a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen and an iodine atom at the 3-position. Its physicochemical properties, particularly its solubility in common organic solvents, are critical for its effective application in chemical processes. This guide summarizes the available solubility data and provides a standardized experimental protocol for its determination.

Physicochemical Properties of 1-Boc-3-iodoazetidine

Property	Value	Reference	
CAS Number	254454-54-1	[1][2][3][4][5][6]	
Molecular Formula	C8H14INO2	[1][2][3][4][5]	
Molecular Weight	283.11 g/mol	[1][4][6]	
Appearance	Light yellow to yellow liquid [1]		
Density	1.63 g/cm ³	[1]	

Solubility of 1-Boc-3-iodoazetidine

Quantitative solubility data for **1-Boc-3-iodoazetidine** in a broad range of common organic solvents is not extensively documented in publicly available literature. However, existing data and the general behavior of structurally related N-Boc protected compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

Solvent Class	Solvent	Solubility (at ambient temperature)	Remarks
Amide	Dimethylformamide (DMF)	Expected to be soluble	N-Boc protected compounds generally show good solubility in polar aprotic solvents.
Sulfoxide	Dimethyl sulfoxide (DMSO)	100 mg/mL	Ultrasonic assistance may be required.[1]
Alcohols	Methanol, Ethanol	Expected to be soluble	The polar nature of alcohols should facilitate dissolution.
Ethers	Tetrahydrofuran (THF), Diethyl ether	Expected to be soluble	General solubility of N-Boc protected compounds.[7]
Esters	Ethyl acetate	Expected to be soluble	A common solvent for reactions and purifications involving N-Boc compounds.[2]
Halogenated	Dichloromethane (DCM), Chloroform	Expected to be soluble	N-Boc protected amino acids are typically soluble in chlorinated solvents.
In Vivo Formulations	10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	≥ 2.5 mg/mL	A clear solution is obtained.[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.5 mg/mL	A clear solution is obtained.[1]	
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	A clear solution is obtained.[1]	

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of **1-Boc-3-iodoazetidine** in an organic solvent, based on the widely accepted shake-flask method. [8][9]

- 4.1. Objective: To determine the saturation solubility of **1-Boc-3-iodoazetidine** in a selected organic solvent at a specified temperature.
- 4.2. Materials and Equipment:
- 1-Boc-3-iodoazetidine (high purity)
- · High-purity organic solvent of choice
- Analytical balance
- Thermostatic shaker or orbital shaker with temperature control
- Calibrated positive displacement pipettes
- Vials with screw caps
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and appropriate glassware
- 4.3. Procedure:
- Preparation of Calibration Standards:
 - Prepare a stock solution of 1-Boc-3-iodoazetidine of known concentration in the chosen solvent.

- Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
- Analyze the standards using a validated analytical method (e.g., HPLC-UV) and construct a calibration curve of response versus concentration.

Sample Preparation:

- Add an excess amount of 1-Boc-3-iodoazetidine to a pre-weighed vial. The presence of undissolved solid is essential to ensure saturation.
- Record the initial mass of the compound.

· Equilibration:

- Accurately pipette a known volume of the selected organic solvent into the vial containing the excess solute.
- Securely cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
- Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

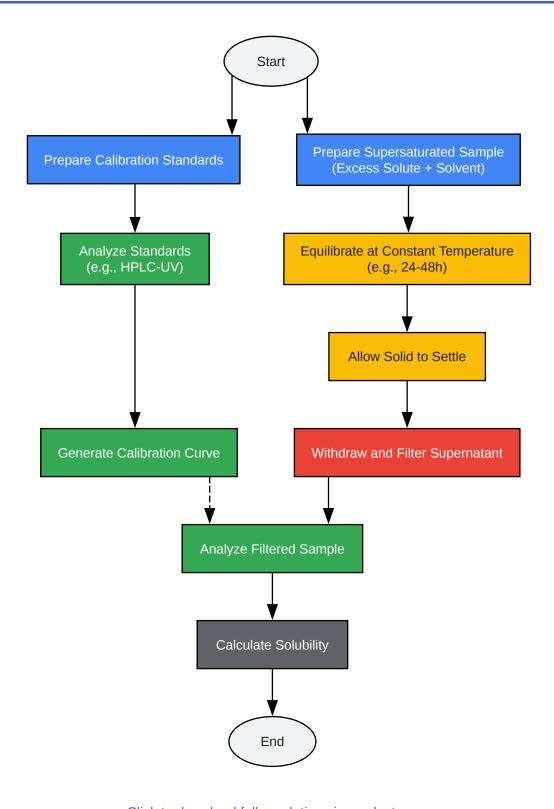
Sample Withdrawal and Filtration:

- After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant using a pipette.
- Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended solid particles.

Analysis:

 Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

 Analyze the diluted sample using the same analytical method as for the calibration standards.


• Calculation:

- Determine the concentration of 1-Boc-3-iodoazetidine in the diluted sample from the calibration curve.
- Calculate the concentration in the original saturated solution by applying the dilution factor.
- Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visual Representation of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of **1-Boc-3-iodoazetidine**.

Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Boc-3-iodoazetidine | 254454-54-1 [chemicalbook.com]
- 3. 1-Boc-3-iodoazetidine, 97% Each | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. 1-Boc-3-iodo-azetidine 97% | CAS: 254454-54-1 | AChemBlock [achemblock.com]
- 6. 1-Boc-3-lodoazetidine AldrichCPR 254454-54-1 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Iodine Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Solubility Profile of 1-Boc-3-iodoazetidine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b049144#solubility-of-1-boc-3-iodoazetidine-in-common-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com